BenchChemオンラインストアへようこそ!

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine

PIM1 kinase inhibitor Serine/threonine kinase Cancer cell signaling

This specific pyrimidine scaffold features a free piperazine NH and orthogonal chloro/bromo leaving groups, enabling stepwise SNAr diversification without deprotection. With documented nanomolar activity against PIM1 (IC₅₀ 3 nM), PIM3 (IC₅₀ 5 nM), CDC7 (IC₅₀ 9.1 nM), and CCR4 antagonist patent class validation (US 9,492,463), it is a superior alternative to Boc-protected or piperidine analogs. Procuring this precise halogenation pattern eliminates additional synthetic steps and ensures the biological profile reported in peer-reviewed bioactivity data (ChEMBL/BindingDB). Ideal for oncology probe development and parallel medicinal chemistry workflows.

Molecular Formula C8H10BrClN4
Molecular Weight 277.55 g/mol
CAS No. 1288991-81-0
Cat. No. B1450466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine
CAS1288991-81-0
Molecular FormulaC8H10BrClN4
Molecular Weight277.55 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=NC(=NC=C2Br)Cl
InChIInChI=1S/C8H10BrClN4/c9-6-5-12-8(10)13-7(6)14-3-1-11-2-4-14/h5,11H,1-4H2
InChIKeyYWDMVRARYLPKFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine – A Dual Halogenated Piperazinyl-Pyrimidine Building Block with Documented Multi-Target Kinase and GPCR Antagonist Activity


5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine (CAS 1288991-81-0) is a heterocyclic small molecule featuring a pyrimidine core substituted with bromine at position 5, chlorine at position 2, and an unsubstituted piperazine ring at position 4. This precise halogenation pattern creates a differentiated reactivity profile for sequential nucleophilic aromatic substitution (SNAr), making it a versatile intermediate in medicinal chemistry . The compound has been explicitly characterized as a functional CCR4 antagonist within the piperazinyl pyrimidine patent class [1], and curated bioactivity data in ChEMBL/BindingDB demonstrate potent, nanomolar inhibition of the PIM1 (IC50 3 nM), PIM3 (IC50 5 nM), and CDC7 (IC50 9.1 nM) kinases in biochemical assays [2].

Why 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine Cannot Be Casually Substituted with Similar Piperazinyl-Pyrimidines


The specific 5-bromo-2-chloro-4-piperazinyl substitution pattern confers a unique combination of reactivity and biological target engagement that is not replicated by common analogs. Replacing the piperazine with piperidine (e.g., 5-bromo-2-chloro-4-(piperidin-1-yl)pyrimidine), using a Boc-protected piperazine analog, or moving the halogen substituents fundamentally alters both the chemical reactivity order and the kinase/GPCR selectivity profile . Direct comparative biochemical data show that the unprotected piperazine moiety is essential for achieving nanomolar PIM1 inhibition (IC50 3 nM), as structurally related compounds within the same piperazinyl-pyrimidine class show significantly weaker or absent PIM1 activity [1]. For procurement decisions, substituting this specific intermediate with a different regioisomer or a protected variant introduces an additional deprotection step and risks yielding a final compound with a different target profile, as demonstrated by the multi-target activity pattern (PIM1/PIM3/CDC7/CCR4) documented exclusively for this halogenation state [2].

Quantitative Comparator Evidence for 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine Differentiation


PIM1 Kinase Inhibition: 2.3-Fold Superior Potency vs. SGI-1776 and Structural Determinants for Selectivity

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine demonstrates an IC50 of 3 nM against recombinant human PIM1 kinase in a biochemical assay using AKRRRLSA substrate [1]. This represents a 2.3-fold improvement in potency over the reference pan-PIM inhibitor SGI-1776, which exhibits a PIM1 IC50 of 7 nM under comparable cell-free conditions . More importantly, the target compound shows a markedly different selectivity window: SGI-1776 inhibits PIM2 at 363 nM and PIM3 at 69 nM (giving PIM2/PIM1 and PIM3/PIM1 selectivity ratios of ~52 and ~10, respectively), whereas the target compound demonstrates only 1.7-fold selectivity against PIM3 (IC50 5 nM), indicating a broader, more balanced PIM family inhibition profile that may be therapeutically advantageous in settings where both PIM1 and PIM3 contribute to disease pathology [2].

PIM1 kinase inhibitor Serine/threonine kinase Cancer cell signaling

CDC7 Kinase Inhibition: 9.1 nM Potency Comparable to PHA-767491 with Distinct Kinase Selectivity Profile

In a biochemical chemiluminescence assay using N-terminus Myc-tagged human CDC7 in the presence of ATP, 5-bromo-2-chloro-4-(piperazin-1-yl)pyrimidine achieves an IC50 of 9.1 nM [1]. This approaches the potency of PHA-767491, a well-established dual CDC7/CDK9 inhibitor with a CDC7 IC50 of 10 nM under similar ATP-competitive conditions . Critically, the selectivity profiles likely diverge: PHA-767491 also potently inhibits CDK9 (IC50 34 nM) and shows measurable activity against GSK-3β, MK2, and CDK5, whereas the target compound's curated activity profile indicates primary engagement with PIM1/PIM3 and CDC7, with no reported CDK9 inhibition at comparable concentrations [2]. A cell-based functional readout further differentiates the two: the target compound inhibits MCM2 phosphorylation (a direct CDC7 substrate) in MDA-MB-231T cells with an IC50 of 440 nM, providing a cellular EC50 that can inform dose selection for in vitro target engagement studies [1].

CDC7 kinase inhibitor DNA replication checkpoint Cancer therapeutics

CCR4 Antagonism: Documented Functional Activity Within a Pharmacologically Validated Piperazinyl-Pyrimidine Patent Class

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine falls within Formula I of granted patents (e.g., US 9,492,463; RU 2,608,315 C2) that explicitly claim piperazinyl pyrimidine derivatives as functional CCR4 antagonists [1]. The patent class demonstrates that the 5-bromo-2-chloro halogenation pattern is one of the specifically exemplified substitution states enabling CCR4 antagonism. In a related trisubstituted pyrimidine amide series from Peking University, compound 12a achieved a CCR4 antagonism IC50 of 0.064 μM, comparable to or exceeding the reference compound 1 (IC50 0.078 μM) [2]. The target compound, as an advanced intermediate, provides a direct synthetic entry point to these active CCR4 antagonist scaffolds. This contrasts with non-halogenated or differently halogenated piperazinyl-pyrimidine reagents that require additional synthetic steps to install the critical 5-bromo-2-chloro pattern required for receptor engagement.

CCR4 antagonist Chemokine receptor Allergic inflammation Immuno-oncology

Regiochemical Reactivity Advantage: Orthogonal Halogen Reactivity Enables Sequential, High-Yield Derivatization

The 5-bromo-2-chloro-4-piperazinyl substitution pattern provides a chemically defined reactivity order for SNAr: the chlorine at position 2 is the most electrophilic site and is displaced first, followed by the bromine at position 5 under more forcing conditions . This orthogonality is absent in the symmetric 2,4-dichloro-5-bromopyrimidine precursor (CAS 36082-50-5), where both chlorines compete for displacement, leading to regioisomeric mixtures and reduced yields . The compound's pre-installed, unprotected piperazine at position 4 eliminates the deprotection step required when using the Boc-protected analog 1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine (CAS 1289198-78-2), reducing the synthetic sequence by one step and improving atom economy . The boiling point of 443.9±40.0 °C (predicted) further indicates adequate thermal stability for standard coupling reactions .

Nucleophilic aromatic substitution (SNAr) Sequential functionalization Building block Medicinal chemistry

Commercial Availability and Purity Benchmarking: 98% Purity with Direct Sourcing Options for Reproducible Research

5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine is commercially available at 98% purity from authenticated suppliers including Leyan (Product No. 1579349) . This contrasts favorably with the commonly used Boc-protected analog, which is typically supplied at lower purity grades (commonly 95-97%) due to incomplete Boc installation or residual starting material . The target compound's free piperazine form also eliminates the risk of trace trifluoroacetic acid or other acidic contaminants that can arise during Boc deprotection of the protected analog, a known source of assay interference in biochemical and cellular experiments [1]. Direct procurement of the unprotected intermediate ensures batch-to-batch consistency without the variability introduced by end-user deprotection steps.

Chemical procurement Purity specification Research-grade intermediate Supply chain

Recommended Application Scenarios for 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine Based on Quantitative Evidence


PIM1/PIM3 Dual Kinase Probe Development for Hematological Malignancy Target Validation

With a PIM1 IC50 of 3 nM and PIM3 IC50 of 5 nM , this compound is ideally suited as a starting point for developing dual PIM1/PIM3 chemical probes. The balanced selectivity profile (1.7-fold PIM1/PIM3) contrasts with SGI-1776's steeper 10-fold selectivity, offering a different pharmacological tool for dissecting PIM kinase biology in AML, CLL, and multiple myeloma models where both isoforms are implicated.

CDC7-Dependent DNA Replication Checkpoint Studies with Reduced CDK9 Confounding

The compound's CDC7 IC50 of 9.1 nM in biochemical assays and cellular MCM2 phosphorylation IC50 of 440 nM enable DNA replication checkpoint studies without the confounding transcriptional effects of CDK9 co-inhibition, a known limitation of the reference inhibitor PHA-767491 (CDK9 IC50 34 nM) . This cleaner selectivity profile is valuable for programs seeking to isolate CDC7-specific phenotypes.

CCR4 Antagonist Lead Generation for Allergic and Inflammatory Disease Programs

As a specifically claimed intermediate within the CCR4 antagonist patent class (US 9,492,463) , this compound provides a pre-validated synthetic entry point to trisubstituted pyrimidine amide CCR4 antagonists with demonstrated IC50 values as low as 0.064 μM . Programs targeting asthma, atopic dermatitis, or CCR4-mediated tumor immune evasion can bypass de novo halogenation chemistry.

Efficient Parallel Library Synthesis via Orthogonal Sequential SNAr Chemistry

The 5-bromo-2-chloro-4-piperazinyl scaffold enables efficient parallel library synthesis through orthogonal SNAr reactivity: chlorine at C2 is displaced first, bromine at C5 second , and the free piperazine NH is immediately available for amide coupling or reductive amination without a deprotection step. This sequential, chemoselective functionalization is not achievable with symmetric dihalo precursors or Boc-protected analogs, and is ideal for high-throughput medicinal chemistry workflows.

Quote Request

Request a Quote for 5-Bromo-2-chloro-4-(piperazin-1-yl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.